

Mizolastine: A Comprehensive Technical Guide on its Molecular and Physicochemical Properties

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Compound of Interest

Compound Name: Mizolastine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular and physicochemical properties of **Mizolastine**, a second-generation H1 receptor antagonist. The information presented herein is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient.

Molecular and Chemical Identity

Mizolastine is a benzimidazole derivative with the molecular formula $C_{24}H_{25}FN_6O$ ^{[1][2][3]}. Its chemical structure features a fluorobenzyl group attached to a benzimidazole ring, which is linked to a piperidinyl methylamino pyrimidinone moiety.

Table 1: Chemical Identification of **Mizolastine**

Identifier	Value
IUPAC Name	2-[[1-[1-(4-Fluorobenzyl)-1H-benzimidazol-2-yl]piperidin-4-yl](methyl)amino]pyrimidin-4(1H)-one[4]
Molecular Formula	C24H25FN6O[1][2][3]
Molecular Weight	432.49 g/mol [1][3]
CAS Number	108612-45-9[4]

Physicochemical Properties

The physicochemical characteristics of **Mizolastine** are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation development.

Table 2: Physicochemical Data of **Mizolastine**

Property	Value
Melting Point	214-224°C (polymorphic forms exist)[5]
Solubility	- Water: < 0.1 mg/mL (practically insoluble)[1] - DMSO: ≥ 25 mg/mL[1] - Chloroform: ~10 mg/mL[6] - Methanol: Slightly soluble with heating[7]
pKa	9.99, 5.99, 3.2[7]
LogP (calculated)	3.20 - 3.42[8][9]

Experimental Protocols

This section details the methodologies for determining the key physicochemical and biological properties of **Mizolastine**.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

The melting point of **Mizolastine** can be determined using Differential Scanning Calorimetry (DSC), which also allows for the identification of different polymorphic forms.

- Instrumentation: A Mettler Toledo DSC system or equivalent.
- Procedure:
 - A sample of **Mizolastine** (approximately 2-5 mg) is accurately weighed into a sealed aluminum pan.
 - An empty sealed pan is used as a reference.
 - The sample and reference pans are heated in the DSC furnace at a constant rate, typically 10°C/min, over a temperature range of 25°C to 300°C.
 - The heat flow to the sample is monitored relative to the reference. An endothermic peak is observed at the melting point.
 - The onset and peak temperatures of the endotherm are recorded as the melting range. For **Mizolastine**, different crystalline forms (Form A and Form B) exhibit distinct melting points around 223-224°C and 214-215°C, respectively[5].

Solubility Determination by Shake-Flask Method

The equilibrium solubility of **Mizolastine** in various solvents is determined using the shake-flask method, a gold-standard technique for solubility measurement[10].

- Materials: **Mizolastine** powder, desired solvent (e.g., water, phosphate buffer pH 7.4), flasks, orbital shaker, analytical balance, and a suitable analytical method for quantification (e.g., UV-Vis spectrophotometry or HPLC).
- Procedure:
 - An excess amount of **Mizolastine** is added to a flask containing a known volume of the solvent to create a saturated solution.
 - The flask is sealed and agitated in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

- After shaking, the suspension is allowed to stand to allow for the separation of the undissolved solid.
- An aliquot of the supernatant is carefully withdrawn and filtered through a 0.45 μm filter to remove any undissolved particles.
- The concentration of **Mizolastine** in the filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry at its λ_{max} of approximately 289 nm^[1].

pKa Determination by Potentiometric Titration

The acid dissociation constants (pKa) of **Mizolastine**, which has multiple ionizable centers, can be determined by potentiometric titration^{[11][12][13][14]}.

- Instrumentation: A calibrated pH meter with a suitable electrode and an automated titrator.
- Procedure:
 - A known amount of **Mizolastine** is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).
 - The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
 - The pH of the solution is measured after each addition of the titrant.
 - A titration curve is generated by plotting the pH versus the volume of titrant added.
 - The pKa values are determined from the inflection points of the titration curve. For a multiprotic substance like **Mizolastine**, multiple inflection points will be observed, corresponding to its different pKa values.

LogP Determination by Shake-Flask Method

The partition coefficient (LogP) of **Mizolastine** between n-octanol and water, a measure of its lipophilicity, is determined using the shake-flask method as recommended by OECD guidelines^{[15][16][17][18][19]}.

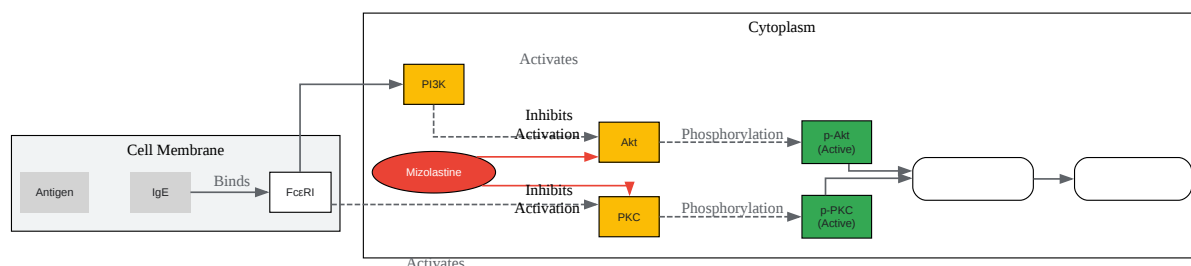
- Materials: **Mizolastine**, n-octanol (pre-saturated with water), and water (pre-saturated with n-octanol), flasks, centrifuge, and a suitable analytical method for quantification.
- Procedure:
 - A known amount of **Mizolastine** is dissolved in either n-octanol or water.
 - Equal volumes of the n-octanol and water phases are added to a flask.
 - The flask is shaken vigorously to allow for the partitioning of **Mizolastine** between the two phases until equilibrium is reached.
 - The mixture is then centrifuged to ensure complete separation of the two phases.
 - The concentration of **Mizolastine** in both the n-octanol and water phases is determined using a suitable analytical method.
 - The partition coefficient (P) is calculated as the ratio of the concentration of **Mizolastine** in the n-octanol phase to its concentration in the water phase. LogP is the logarithm of this value.

Mechanism of Action and Signaling Pathways

Mizolastine is a selective antagonist of the histamine H1 receptor[20]. Beyond its primary antihistaminic effect, **Mizolastine** has been shown to modulate intracellular signaling pathways in mast cells, which are key effector cells in allergic responses.

Inhibition of Akt and PKC Signaling

Studies have demonstrated that **Mizolastine** can inhibit the antigen-induced activation of Protein Kinase B (Akt) and Protein Kinase C (PKC) in murine mast cells[21][22][23][24]. This inhibitory action is independent of its H1 receptor antagonism and contributes to its anti-inflammatory properties. The signaling cascade is depicted below.

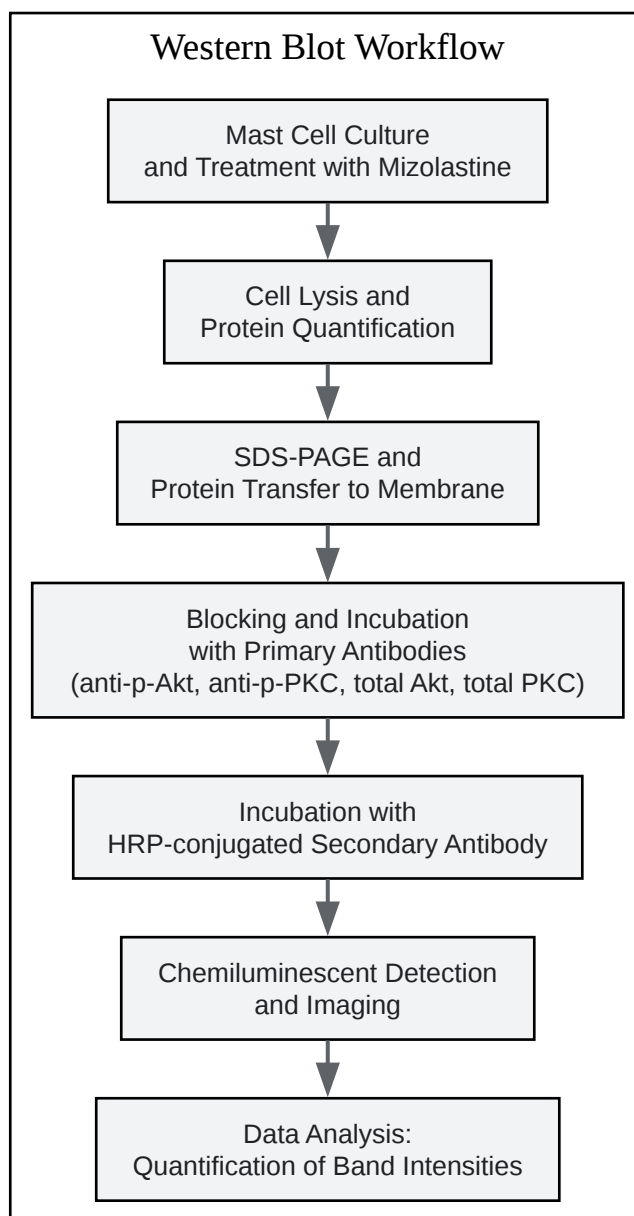


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Caption: **Mizolastine**'s inhibitory effect on mast cell signaling.

Experimental Protocol: Western Blot Analysis of Akt and PKC Phosphorylation

The inhibitory effect of **Mizolastine** on Akt and PKC activation can be assessed by Western blot analysis to detect the levels of phosphorylated (active) forms of these proteins[21][22].



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Caption: Workflow for Western blot analysis of protein phosphorylation.

- Procedure:
 - Cell Culture and Treatment: Murine mast cells are cultured and treated with varying concentrations of **Mizolastine** for a specified time before being stimulated with an antigen (e.g., ovalbumin).

- Cell Lysis and Protein Quantification: Cells are lysed to extract total proteins. The protein concentration of each lysate is determined using a suitable assay (e.g., BCA assay).
- SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
- Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated overnight with primary antibodies specific for the phosphorylated forms of Akt (p-Akt) and PKC (p-PKC), as well as antibodies for total Akt and total PKC as loading controls.
- Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibodies.
- Detection and Imaging: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured using an imaging system.
- Data Analysis: The intensity of the bands corresponding to p-Akt and p-PKC is quantified and normalized to the intensity of the total protein bands to determine the effect of **Mizolastine** on their phosphorylation.

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